PMEApp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adefovir diphosphate is an active metabolite of adefovir, an acyclic nucleotide analog of adenosine monophosphate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus (HBV). Adefovir diphosphate inhibits HBV DNA polymerase, thereby preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adefovir diphosphate is synthesized from adefovir through a series of phosphorylation reactions. Adefovir itself is synthesized from commercially available starting materials. The synthesis involves the following steps :
Compounding: Mixing of raw materials.
Granulation/Drying: Formation of granules and removal of moisture.
Milling: Reduction of particle size.
Final Blending: Mixing of granules with excipients.
Compression: Formation of tablets.
Industrial Production Methods: The industrial production of adefovir diphosphate involves large-scale synthesis and purification processes. The active substance is crystallized, dried, and milled to achieve the desired purity and particle size. The final product is then formulated into tablets for oral administration .
Chemical Reactions Analysis
Types of Reactions: Adefovir diphosphate undergoes several chemical reactions, including:
Phosphorylation: Conversion of adefovir to adefovir diphosphate through two phosphorylation reactions by cellular kinases.
Hydrolysis: Adefovir diphosphate can undergo hydrolysis in aqueous solutions.
Common Reagents and Conditions:
Phosphorylation: Adenylate kinase is the enzyme responsible for the phosphorylation of adefovir to adefovir diphosphate.
Hydrolysis: Adefovir diphosphate is stable under physiological pH but can hydrolyze under acidic or basic conditions.
Major Products Formed:
Adefovir Diphosphate: The primary active metabolite formed from the phosphorylation of adefovir.
Scientific Research Applications
Adefovir diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.
Medicine: Primarily used in the treatment of chronic hepatitis B infection.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
Adefovir diphosphate exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate deoxyadenosine triphosphate and causes DNA chain termination after its incorporation into viral DNA. This inhibition prevents the replication of the hepatitis B virus .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: Another nucleotide analog used for the treatment of chronic hepatitis B.
Lamivudine: A nucleoside analog that also inhibits HBV DNA polymerase.
Uniqueness of Adefovir Diphosphate: Adefovir diphosphate is unique in its ability to inhibit HBV DNA polymerase with a high degree of specificity. It has a longer half-life in hepatocytes, making it effective in reducing viral replication over extended periods .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELHEUHXJKQZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N5O10P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156198 |
Source
|
Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129532-77-0 |
Source
|
Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.